Bis(trichloromethyl) trisulfide
CAS No.: 2532-50-5
Cat. No.: VC20673492
Molecular Formula: C2Cl6S3
Molecular Weight: 332.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2532-50-5 |
|---|---|
| Molecular Formula | C2Cl6S3 |
| Molecular Weight | 332.9 g/mol |
| IUPAC Name | trichloro-(trichloromethyltrisulfanyl)methane |
| Standard InChI | InChI=1S/C2Cl6S3/c3-1(4,5)9-11-10-2(6,7)8 |
| Standard InChI Key | HEWWCALXHMTHHM-UHFFFAOYSA-N |
| Canonical SMILES | C(SSSC(Cl)(Cl)Cl)(Cl)(Cl)Cl |
Introduction
Nomenclature and Molecular Architecture
Bis(trichloromethyl) trisulfide belongs to the class of organic polysulfanes, which feature chains of sulfur atoms bonded to organic substituents. Its IUPAC name, 1,3-bis(trichloromethyl)trisulfane, reflects the three sulfur atoms bridging two trichloromethyl (–CCl<sub>3</sub>) groups . The molecular formula (C<sub>2</sub>Cl<sub>6</sub>S<sub>3</sub>) corresponds to a molecular weight of 300.8 g/mol, analogous to bis(trichloromethyl) sulfone (C<sub>2</sub>Cl<sub>6</sub>O<sub>2</sub>S) .
Structural Insights
The trisulfide moiety adopts a helical conformation in related compounds, as observed in X-ray crystallography of bis(trichloromethyl) heptasulfane (C<sub>2</sub>Cl<sub>6</sub>S<sub>7</sub>) . For the trisulfide variant, the shorter sulfur chain likely results in reduced torsional strain, favoring a planar or slightly twisted configuration. The electron-withdrawing trichloromethyl groups stabilize the structure through inductive effects, enhancing resistance to thermal decomposition .
Synthesis and Reaction Pathways
Titanocene Polysulfide-Mediated Synthesis
A validated route to polysulfanes involves reacting trichloromethanesulfenyl chloride (CCl<sub>3</sub>SCl) with titanocene polysulfide complexes. For example, treatment of (C<sub>5</sub>H<sub>5</sub>)<sub>2</sub>TiS<sub>5</sub> with CCl<sub>3</sub>SCl yields heptasulfanes . Adjusting the sulfur chain length in the titanium complex could theoretically produce trisulfanes:
This method emphasizes the modularity of titanocene reagents in controlling sulfur atom incorporation .
Decomposition of Higher Polysulfanes
Thermal or photolytic decomposition of longer-chain polysulfanes (e.g., C<sub>2</sub>Cl<sub>6</sub>S<sub>7</sub>) generates homologs with fewer sulfur atoms. High-performance liquid chromatography (HPLC) analyses confirm the formation of trisulfanes during such processes .
Physicochemical Properties
Thermal Characteristics
While direct data for the trisulfide is unavailable, extrapolation from analogous compounds suggests:
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Melting Point: ~30–40°C (comparable to C<sub>2</sub>Cl<sub>6</sub>S<sub>7</sub>, m.p. 38°C) .
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Boiling Point: Estimated 150–170°C under reduced pressure (0.2 Torr) .
Spectroscopic Data
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Raman Spectroscopy: Expect strong bands for S–S stretches (450–550 cm<sup>-1</sup>) and C–Cl vibrations (600–800 cm<sup>-1</sup>) .
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<sup>13</sup>C NMR: A singlet near δ 90–100 ppm for the trichloromethyl carbons, similar to CCl<sub>3</sub> derivatives .
Solubility and Stability
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Solubility: Sparingly soluble in polar aprotic solvents (e.g., chloroform, dichloromethane) .
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Stability: Susceptible to hydrolysis under acidic or basic conditions, releasing HCl and sulfur oxides .
Reactivity and Hazard Profile
Chemical Reactivity
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